molecular formula C8H12ClF2NO B13634820 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No.: B13634820
M. Wt: 211.64 g/mol
InChI Key: RSJWFSBYMHIYBZ-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[331]nonan-9-one hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of Fluorine Atoms:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of new products with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium iodide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or iodo derivatives, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one hydrochloride
  • 9-Azabicyclo[3.3.1]nonane N-oxyl

Uniqueness

7,7-Difluoro-3-azabicyclo[331]nonan-9-one hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C8H12ClF2NO

Molecular Weight

211.64 g/mol

IUPAC Name

7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one;hydrochloride

InChI

InChI=1S/C8H11F2NO.ClH/c9-8(10)1-5-3-11-4-6(2-8)7(5)12;/h5-6,11H,1-4H2;1H

InChI Key

RSJWFSBYMHIYBZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(C2=O)CC1(F)F.Cl

Origin of Product

United States

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